1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-

Description

Systematic Nomenclature and IUPAC Classification

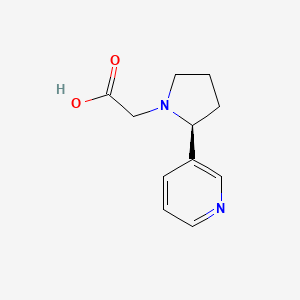

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (S)-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetic acid , reflecting its stereochemical configuration and substituent arrangement. The numbering prioritizes the pyrrolidine ring as the parent structure, with the pyridin-3-yl group occupying the second position and the acetic acid moiety attached to the nitrogen atom. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2365419-32-3 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | (S)-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetic acid |

The stereodescriptor (S) refers to the configuration at the second carbon of the pyrrolidine ring, where the pyridinyl group resides. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, which assign higher priority to the pyridine substituent over the pyrrolidine backbone.

Historical Context in Heterocyclic Chemistry Research

The synthesis of pyrrolidine-pyridine hybrids emerged in the late 20th century as researchers sought to modulate the pharmacokinetic properties of bioactive molecules. Pyrrolidine derivatives, such as 2-(pyrrolidin-1-yl)acetic acid (CAS 37386-15-5), were initially explored as precursors for neurotransmitter analogs due to their structural resemblance to proline. Concurrently, pyridine-containing compounds gained prominence in medicinal chemistry for their ability to participate in hydrogen bonding and π-stacking interactions.

The integration of these motifs in 1-pyrrolidineacetic acid, 2-(3-pyridinyl)-, (S)- represents a strategic advancement in heterocyclic design. Early synthetic routes involved nucleophilic substitution reactions between pyridinyl-proline derivatives and acetylating agents, as documented in peptide synthesis studies. This compound’s development coincided with growing interest in chiral auxiliaries for asymmetric catalysis, where its rigid pyrrolidine framework and pyridine aromaticity proved advantageous for stereochemical control.

Structural Relationship to Pyrrolidine and Pyridine Derivatives

The molecule’s architecture features three critical components:

- Pyrrolidine ring : A five-membered saturated heterocycle with one nitrogen atom, conferring conformational flexibility.

- Pyridin-3-yl group : A six-membered aromatic ring with a nitrogen atom at the third position, enabling electronic interactions.

- Acetic acid moiety : A carboxylic acid functional group attached to the pyrrolidine nitrogen, enhancing solubility and reactivity.

Comparative structural analysis reveals key differences from related compounds:

| Feature | 1-Pyrrolidineacetic Acid, 2-(3-Pyridinyl)-, (S)- | Pyrrolidine | Pyridine |

|---|---|---|---|

| Ring Saturation | Saturated (pyrrolidine) | Saturated | Aromatic |

| Nitrogen Position(s) | 1 (pyrrolidine), 3 (pyridine) | 1 | 1 |

| Functional Groups | Carboxylic acid | None | None |

| Chirality | (S)-configuration at C2 | Achiral | Achiral |

Properties

CAS No. |

58409-55-5 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]acetic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)8-13-6-2-4-10(13)9-3-1-5-12-7-9/h1,3,5,7,10H,2,4,6,8H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

PCCPWEBTEFDFQP-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)CC(=O)O)C2=CN=CC=C2 |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Resolution of Racemic Acid

The starting material is often racemic (RS)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid. The key step to obtain the (S)-enantiomer involves optical resolution by forming diastereomeric salts with chiral bases such as (R)- or (S)-alpha-methylbenzylamine or dehydroabietylamine. The process includes:

- Combining racemic acid with a chiral base in a suitable resolution solvent (e.g., toluene, acetic acid)

- Crystallizing the diastereomeric salt selectively

- Regenerating the enantiomerically enriched acid by acid treatment or ion-exchange resins

This method yields the desired (S)- or (R)-enantiomer with high optical purity but typically less than 50% yield from the racemate in a single pass.

Epimerization and Recycling of Undesired Enantiomer

To improve overall yield, the undesired enantiomer or enantiomeric mixture from the resolution mother liquor is subjected to epimerization:

- Treatment with acid anhydrides such as acetic anhydride, propionic anhydride, or butyric anhydride

- Reaction temperatures between 30 to 150 °C (preferably 70-120 °C)

- Use of solvents like acetic acid, toluene, or polar aprotic solvents (e.g., N,N-dimethylformamide)

This step converts the undesired enantiomer back into a racemic mixture, which can be recycled through the resolution process, enhancing the overall efficiency and reducing waste.

Formation of Mixed Anhydride Intermediate

The enantiomerically enriched acid is then converted into a mixed anhydride intermediate to facilitate amidation:

- Reaction with alkyl or aryl sulfonyl halogen compounds (RSO2X), where R is typically methyl, ethyl, or p-tolyl, and X is a halogen (Cl preferred)

- Use of a suitable base such as triethylamine

- Solvents include methylene chloride, acetonitrile, or tetrahydrofuran

- Temperature control between −20 °C to 20 °C (preferably −10 °C to 10 °C)

This intermediate is reactive and can be used directly in the next step without isolation.

Amidation with Ammonia

The mixed anhydride is reacted with ammonia to form the final amide product:

- Ammonia is purged into the reaction mixture at low temperatures (−10 °C to 10 °C, preferably −5 °C to 5 °C)

- Reaction times typically around 2 hours

- The product is isolated by filtration and crystallization from solvents such as methyl isobutyl ketone

This step proceeds with high yield (around 80%) and maintains the enantiomeric purity of the product.

Alternative Synthetic Routes

Recent research has explored three-component syntheses involving pyridine N-oxides and Meldrum’s acid derivatives to access substituted pyridylacetic acid derivatives, which could be adapted for related compounds. This method involves:

- Formation of azlactone intermediates acting as electrophiles

- Ring-opening by nucleophiles such as amines or water

- Hydrolysis/decarboxylation sequences to yield pyridylacetic acid derivatives

While promising for diversity-oriented synthesis, this approach is less established for the specific (S)-1-pyrrolidineacetic acid, 2-(3-pyridinyl)-, (s)- compound.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range | Yield/Notes |

|---|---|---|---|---|

| Resolution | Racemic acid + chiral base (e.g., (R)-alpha-methylbenzylamine) | Toluene, acetic acid | Room temp | <50% yield per pass; high enantiomeric purity |

| Epimerization | Acid anhydrides (acetic, propionic, butyric) | Acetic acid, toluene, DMF | 30–150 °C (70–120 °C preferred) | Converts undesired enantiomer to racemate |

| Mixed Anhydride Formation | Alkyl/aryl sulfonyl halide + base (triethylamine) | Methylene chloride, acetonitrile, THF | −20 to 20 °C (−10 to 10 °C preferred) | Intermediate for amidation |

| Amidation | Ammonia purging | Same as above | −10 to 10 °C (−5 to 5 °C preferred) | ~80% yield; preserves enantiomeric purity |

Research Findings and Advantages

- The described process avoids hazardous reagents like Raney nickel used in older methods, improving safety and scalability.

- The epimerization step allows near-complete utilization of racemic starting material, reducing waste and cost.

- Mild reaction conditions and readily available reagents make the process suitable for large-scale industrial production.

- The amidation step maintains stereochemical integrity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The pyridinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antiepileptic Drug Development

One of the primary applications of 1-pyrrolidineacetic acid, 2-(3-pyridinyl)-, (S)- is in the synthesis of levetiracetam, an antiepileptic drug. Levetiracetam is known for its efficacy in treating epilepsy and is derived from this compound through various synthetic routes. The (S)-enantiomer exhibits superior pharmacological activity compared to its racemic form, demonstrating higher protective effects against hypoxia and ischemia in the central nervous system .

The synthesis of levetiracetam involves the resolution of racemic 1-pyrrolidineacetic acid, utilizing methods such as dynamic kinetic resolution to enhance yield and purity. Research indicates that optimized processes can achieve yields exceeding 80% while maintaining high optical purity .

2. Neuroprotective Properties

1-Pyrrolidineacetic acid, 2-(3-pyridinyl)-, (S)- has been investigated for its neuroprotective properties. Studies have shown that it can protect against neuronal damage caused by ischemic events and hypoxia. This protective activity is attributed to its ability to modulate neurotransmitter systems and reduce excitotoxicity in neuronal tissues .

Case Study: Efficacy in Ischemia Models

A study demonstrated that the (S)-enantiomer of 1-pyrrolidineacetic acid significantly improved outcomes in animal models subjected to cerebral ischemia. The compound was administered prior to inducing ischemic conditions, resulting in a notable reduction in neuronal death and improved functional recovery post-event. The protective mechanism was linked to enhanced blood flow and reduced oxidative stress levels within the brain .

Case Study: Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics of 1-pyrrolidineacetic acid has revealed important insights into its tissue distribution. In vivo studies showed that the compound achieves high concentrations in brain tissues compared to plasma levels, indicating effective penetration across the blood-brain barrier. This characteristic is crucial for its neuroprotective applications, as it ensures adequate therapeutic levels at the target site during treatment .

Synthesis Methodologies

The synthesis of 1-pyrrolidineacetic acid involves several key steps:

- Starting Material : The synthesis often begins with readily available amino acids or their derivatives.

- Resolution Techniques : Enantiomeric resolution can be achieved through techniques such as chiral chromatography or formation of diastereomeric salts.

- Optimization : Recent advancements focus on optimizing reaction conditions to enhance yield and minimize by-products, making the process more suitable for large-scale production .

Mechanism of Action

The mechanism of action of 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 1-pyrrolidineacetic acid, 2-(3-pyridinyl)-, (S)-, focusing on functional groups, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Impact :

- Carboxylic Acid vs. Ester/Amide : The carboxylic acid group in the target compound enhances water solubility and ionic interactions, critical for drug bioavailability. In contrast, ester derivatives (e.g., ) are more lipophilic, favoring blood-brain barrier penetration but requiring metabolic activation .

- Pyridine vs. Aromatic Substituents : The 3-pyridinyl group (target compound) may confer receptor-binding specificity compared to p-tolyl () or alkyl groups, which primarily modify lipophilicity .

Stereochemical Influence :

- The (S)-configuration in the target compound and (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid () is crucial for enantioselective interactions, such as binding to chiral receptors or enzymes. For example, levetiracetam’s metabolite () relies on stereochemistry for anticonvulsant efficacy .

Synthetic Accessibility :

- The target compound’s synthesis likely involves palladium-catalyzed coupling for pyridine introduction or nucleophilic substitution. highlights Fe₂O₃@SiO₂/In₂O₃ as a catalyst for similar pyridine derivatives, suggesting scalable routes .

Toxicity and Safety :

- While direct toxicity data for the target compound is unavailable, a structurally related pyrrolidineacetic acid derivative () showed an oral LD₅₀ of 5020 mg/kg in rats, indicating low acute toxicity. Substituents like thiophene or ester groups may alter this profile .

Biological Activity

1-Pyrrolidineacetic acid, 2-(3-pyridinyl)-, (S)- is a compound belonging to the pyrrolidine family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives are known for their wide range of pharmacological properties. Recent studies have highlighted various biological activities including antimicrobial , anti-inflammatory , anticancer , and neuroprotective effects. The structural diversity of pyrrolidine compounds allows for the modulation of their biological activities through the introduction of different substituents, making them valuable in medicinal chemistry .

Antimicrobial Activity

1-Pyrrolidineacetic acid derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain pyrrolidine compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Pyrrolidineacetic Acid | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of 1-pyrrolidineacetic acid has been investigated through various in vitro and in vivo models. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated immune cells. This suggests its potential use in treating inflammatory diseases .

Case Study: Anti-inflammatory Mechanism

In a study involving human peripheral blood mononuclear cells (PBMCs), it was found that treatment with 1-pyrrolidineacetic acid resulted in a significant reduction in cell proliferation and cytokine production when stimulated with anti-CD3 antibodies. The most pronounced effects were observed at higher concentrations (100 µg/mL), indicating a dose-dependent response .

Neuroprotective Properties

Research has also explored the neuroprotective effects of pyrrolidine derivatives. For example, compounds containing the pyrrolidine structure have been reported to exhibit cholinesterase inhibition, which is beneficial for conditions like Alzheimer’s disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing neurotransmission .

The biological activity of 1-pyrrolidineacetic acid is largely attributed to its ability to interact with various biological targets:

- Receptor Modulation : Compounds may act as agonists or antagonists at specific receptors involved in inflammation and pain pathways.

- Enzyme Inhibition : Many pyrrolidine derivatives inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.

- Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate cell growth and apoptosis, contributing to their anticancer properties .

Q & A

Q. What are the limitations of current stability studies for this compound in biological matrices?

- Recommendations: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Compare degradation products to known impurities like pyridinium salts .

Tables for Key Data

| Property | Technique | Reference |

|---|---|---|

| Enantiomeric purity | Chiral HPLC (Chiralpak® AD-H) | |

| Pyridine ring protonation | X-ray crystallography | |

| Thermal stability | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.